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Compound of Interest

Compound Name: L-366682

Cat. No.: B608415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-366682 is a synthetic cyclic hexapeptide that has been identified as a potent and selective

antagonist of the oxytocin receptor. Its ability to inhibit the actions of oxytocin, a hormone

centrally involved in uterine contractions and lactation, has made it a subject of interest in

reproductive medicine, particularly in the context of managing preterm labor. This technical

guide provides a comprehensive overview of the chemical properties of L-366682, its

mechanism of action through the oxytocin signaling pathway, and detailed experimental

protocols for its characterization.

Chemical Properties
L-366682 is a structurally complex cyclic peptide. Its fundamental chemical and physical

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C40H53N9O6 [1][2]

Molecular Weight 755.91 g/mol [1][3]

CAS Number 127819-96-9 [2][3]

Canonical SMILES

C--INVALID-LINK----INVALID-

LINK--NC(=O)--INVALID-LINK-

-NC(=O)

[C@@H]5CCCN5C(=O)--

INVALID-LINK--N

[1]

Synonyms
L 366682, Cyclo(pro-trp-ile-pip-

pip-his)
[1]

Description Cyclic hexapeptide [3]

Biological Activity: Oxytocin Receptor Antagonism
The primary biological function of L-366682 is its potent antagonism of the oxytocin receptor

(OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, L-366682 competitively

inhibits the binding of the endogenous ligand, oxytocin, thereby preventing the initiation of the

downstream signaling cascade that leads to various physiological effects, most notably uterine

muscle contraction.

Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a key player in a complex signaling network. Upon activation by

oxytocin, the OTR primarily couples to Gq/11 proteins, initiating a cascade of intracellular

events. L-366682 acts by blocking the initial step of this pathway.
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Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-366682.

Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the chemical and

biological properties of L-366682. The following sections provide established protocols for key

experiments.

Synthesis of Cyclic Hexapeptides (General Protocol)
While a specific, detailed synthesis protocol for L-366682 is not publicly available, a general

approach for the solid-phase synthesis of cyclic hexapeptide oxytocin antagonists can be

outlined. This process typically involves the sequential coupling of amino acids on a solid

support, followed by cyclization and purification.
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Caption: General workflow for the solid-phase synthesis of cyclic hexapeptides.
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In Vitro Oxytocin Receptor Binding Assay
This assay determines the affinity of L-366682 for the oxytocin receptor by measuring its ability

to displace a radiolabeled ligand.

Materials:

Membranes from cells expressing the human oxytocin receptor.

Radioligand: [³H]-Oxytocin.

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

L-366682 stock solution.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of L-366682 in binding buffer.

In a 96-well plate, add binding buffer, the cell membrane preparation, [³H]-Oxytocin (at a

concentration near its Kd), and the various concentrations of L-366682 or vehicle.

For non-specific binding control wells, add a high concentration of unlabeled oxytocin.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach

equilibrium.

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.
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Calculate the specific binding at each concentration of L-366682 and determine the IC₅₀

value (the concentration of L-366682 that inhibits 50% of the specific binding of the

radioligand).

The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Uterine Contractions in Rats
This protocol evaluates the ability of L-366682 to inhibit oxytocin-induced uterine contractions

in a living animal model.

Materials:

Female Sprague-Dawley rats in natural estrus.

Anesthetic (e.g., urethane).

Oxytocin solution.

L-366682 solution.

Intrauterine balloon catheter connected to a pressure transducer.

Data acquisition system.

Procedure:

Anesthetize the rat and cannulate the jugular vein for intravenous administration of

compounds.

Insert a saline-filled balloon catheter into one uterine horn and connect it to a pressure

transducer to record intrauterine pressure changes.

Allow the animal to stabilize.

Administer a bolus injection of oxytocin to induce uterine contractions and establish a

baseline response.

Administer L-366682 intravenously at various doses.
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After a set period, challenge the animal again with the same dose of oxytocin.

Record the uterine contractions and quantify the inhibitory effect of L-366682 by comparing

the oxytocin-induced contractions before and after its administration.

Data can be analyzed by measuring the frequency and amplitude of contractions or the area

under the curve of the pressure recordings.
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Caption: Workflow for the in vivo assessment of oxytocin antagonist activity.
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Conclusion
L-366682 is a valuable research tool for investigating the roles of the oxytocin system in

various physiological processes. Its well-defined chemical properties and its potent and

selective antagonism of the oxytocin receptor make it a model compound for the study of

tocolytic agents and other modulators of this important signaling pathway. The experimental

protocols outlined in this guide provide a foundation for the further characterization and

development of L-366682 and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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